molecular formula C22H30O4 B13999118 2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one CAS No. 66714-89-4

2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one

Cat. No.: B13999118
CAS No.: 66714-89-4
M. Wt: 358.5 g/mol
InChI Key: SAIVAXSJCXPLEJ-UHFFFAOYSA-N
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Description

2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one typically involves multiple steps, starting with the preparation of the core cycloheptanone structure. The process includes:

    Formation of the Cycloheptanone Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using an appropriate phenyl halide and a Lewis acid catalyst.

    Hydroxylation: The hydroxyl groups are introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or potassium permanganate.

    Oxidation and Methylation: The final steps involve the oxidation of the cycloheptyl group to form the oxocycloheptyl moiety and the methylation of the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2,5-Dihydroxy-4-[(2-oxocyclohexyl)methyl]phenyl]methyl]cyclohexan-1-one
  • 2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one

Uniqueness

2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one is unique due to its specific cycloheptanone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

66714-89-4

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

2-[[2,5-dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one

InChI

InChI=1S/C22H30O4/c23-19-9-5-1-3-7-15(19)11-17-13-22(26)18(14-21(17)25)12-16-8-4-2-6-10-20(16)24/h13-16,25-26H,1-12H2

InChI Key

SAIVAXSJCXPLEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)CC2=CC(=C(C=C2O)CC3CCCCCC3=O)O

Origin of Product

United States

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